N-Methyl-3-phenylpropan-1-amin
Übersicht
Beschreibung
Synthesis Analysis
- Isotope Effects in Enzymatic N-Demethylation : A study on the N-demethylation of N-methyl-3-phenylpropan-1-amine derivatives by rodent liver homogenates revealed the presence of a kinetic primary isotopes effect in the enzymatic N-demethylation reaction, indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step (Abdel-Monem, 1975).
Molecular Structure Analysis
- Photophysical and Photochemical Behavior : The structure and photochemical behavior of N-methyl-3-phenylpropan-1-amine derivatives were studied, showing a more planar ground-state geometry about the nitrogen atom, a red shift of the absorption and fluorescence spectra, and a less distorted structure with a larger charge-transfer character for the fluorescent excited state (Yang, Chiou, & Liau, 2002).
Chemical Reactions and Properties
- Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This paper describes the synthesis of a key intermediate, showcasing the reactions and properties of such amines (Fleck et al., 2003).
Physical Properties Analysis
- Solid-phase Synthesis of Tertiary N-methyl Amines : The study focused on the solid-phase synthesis of tertiary N-methyl amines, including N-methyl-3-phenylpropan-1-amine, providing insight into the physical properties of these compounds (Sienkiewicz & Lazny, 2010).
Chemical Properties Analysis
- N-tert-butanesulfinyl Imines : This research presents N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, including N-methyl-3-phenylpropan-1-amine, highlighting their chemical properties (Ellman, Owens, & Tang, 2002).
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Erkrankungen
“N-Methyl-3-phenylpropan-1-amin” ist ein Derivat von Propargylaminen, die gegen neurodegenerative Erkrankungen wie Parkinson- und Alzheimer-Krankheit eingesetzt werden . Insbesondere Deprenyl (Selegilin), ein Propargylamin-Derivat, hat eine antiapoptotische Funktion, wodurch es für die symptomatische und neuroprotektive Behandlung nützlich ist .
Monoaminooxidase-Inhibitor
Pargylin, ein weiteres Derivat von Propargylaminen, ist ein Monoaminooxidase-Inhibitor . Von den beiden Isoformen der Monoaminooxidase (MAO) ist MAO-B für neurodegenerative Erkrankungen wie Alzheimer-Krankheit verantwortlich. Pargylin wirkt als irreversibler selektiver MAO-B-Inhibitor-Wirkstoff .
Behandlung von Typ-1-Diabetes
Als MAO-Inhibitor wird Pargylin auch zur Behandlung von Typ-1-Diabetes eingesetzt . Es hilft, die kardiovaskulären Komplikationen zu bewältigen, die mit der Krankheit verbunden sind .
Krebsbehandlungen
Pargylin hemmt die lysinspezifische Demethylase-1 (LSD-1). Bei gleichzeitiger Anwendung mit dem Chemotherapeutikum Camptothecin verstärkt Pargylin die LSD-1-Hemmung und führt zu induzierter Seneszenz und Wachstumshemmung von Krebszellen . Es hat auch inhibitorische Eigenschaften gegen Prolin-5-Carboxylat-Reduktase-1 (PYCR1), was es für Krebsbehandlungen nützlich macht .
Parkinson-Krankheitsbehandlung
Rasagilin und Selegilin, ebenfalls Derivate von Propargylaminen, sind MAO-B-Inhibitoren und gelten als wirksam zur Behandlung der Parkinson-Krankheit . Es wurde festgestellt, dass die neuroprotektiven Wirkungen von Rasagilin von der Propargyl-Gruppierung abhängen und unabhängig von der MAO-B-Hemmung sind
Wirkmechanismus
Target of Action
It has been suggested that it may interact with trypsin-1 and trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other physiological processes .
Mode of Action
It is structurally related to fluoxetine, atomoxetine, and nisoxetine , which are known to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their concentrations in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
Given its structural similarity to fluoxetine and other serotonin-norepinephrine reuptake inhibitors (SNRIs), it may influence the serotonin and norepinephrine pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on its structural similarity to known snris, it may enhance neurotransmission in the brain, potentially affecting mood and cognition .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-3-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBZVFOTDJTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275301 | |
Record name | N-Methyl-3-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23580-89-4 | |
Record name | N-Methyl-3-phenylpropan-1-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-3-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-3-Phenylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-3-PHENYLPROPAN-1-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM142C9WRQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the research related to using N-methyl-3-phenylpropan-1-amine as a precursor in drug development?
A: One study focused on synthesizing a radiolabeled version of (R)-thionisoxetine, a potent norepinephrine transporter (NET) inhibitor, using N-methyl-3-phenylpropan-1-amine as a starting point []. Researchers successfully incorporated carbon-11 into the structure via an S-γ-propionic acid methyl ester protecting group attached to the N-methyl-3-phenylpropan-1-amine moiety. This radiolabeled compound, (R)-[S-methyl-11C]thionisoxetine, was then evaluated for its potential as a PET imaging agent for studying NET in the brain. While the synthesis method proved successful, the compound's brain distribution profile and unexpected accumulation in the caudate nucleus indicated it might not be an ideal NET radioligand.
Q2: How is N-methyl-3-phenylpropan-1-amine typically analyzed in pharmaceutical preparations?
A: Thin-layer chromatography (TLC) is a common technique for analyzing N-methyl-3-phenylpropan-1-amine, particularly in the context of identifying and quantifying impurities in fluoxetine []. This method utilizes a specific mobile phase (chloroform-methanol-25% ammonia) for separation on silica gel plates. Visualization with ninhydrin solution followed by UV and visible densitometric scanning allows for the detection and quantification of N-methyl-3-phenylpropan-1-amine and other related impurities in fluoxetine samples.
Q3: Are there any studies investigating the enantioselective synthesis of compounds containing the N-methyl-3-phenylpropan-1-amine structure?
A: Yes, one study explored a mild and enantioselective synthesis route for (3R)-3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine, a dual serotonin/norepinephrine reuptake inhibitor []. This approach involved a Lewis acid-catalyzed ring-opening reaction of activated cyclopropanes with amine nucleophiles. Importantly, this method effectively transferred chirality from the cyclopropane starting material to the final product, resulting in a high enantiomeric purity of the target compound, which is crucial for pharmacological applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.